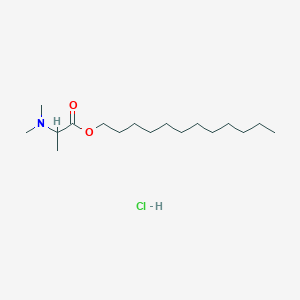

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Übersicht

Beschreibung

Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP, is an alpha-amino acid ester . It has a molecular formula of C17H35NO2.HCl and a molecular weight of 321.93 .

Molecular Structure Analysis

The molecular structure of Dodecyl 2-(dimethylamino)propanoate hydrochloride consists of a long carbon chain (dodecyl group), a dimethylamino group, and a propanoate group . The InChI code is1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of Dodecyl 2-(dimethylamino)propanoate hydrochloride include a molecular weight of 321.93 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . The compound has 14 rotatable bonds . The exact mass is 321.2434571 g/mol . More specific properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery

Dodecyl 2-(dimethylamino)propanoate hydrochloride: has been studied for its potential as a transdermal permeation enhancer . This compound can increase the skin’s permeability, allowing for the delivery of drugs directly through the skin, bypassing the gastrointestinal tract . This method can improve the bioavailability of drugs and provide a more controlled release.

Biodegradable Material Research

Due to its chemical structure, this compound is a candidate for creating biodegradable materials . Its potential degradation into non-toxic byproducts makes it an attractive molecule for developing environmentally friendly materials .

Analytical Chemistry

In analytical chemistry, Dodecyl 2-(dimethylamino)propanoate hydrochloride can be used as a surfactant in various chromatographic techniques. It can help in the separation of complex mixtures by modifying the interaction between the analyte and the stationary phase .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can be used to synthesize more complex molecules, particularly in the development of new pharmaceuticals or polymers with specific properties .

Material Science

In material science, researchers can explore the use of Dodecyl 2-(dimethylamino)propanoate hydrochloride in the creation of novel materials with unique properties, such as enhanced strength, flexibility, or thermal stability .

Life Science Research

The compound’s role in life sciences could be significant, particularly in the study of cell membranes . Its amphiphilic nature allows it to interact with lipid bilayers, which can be useful in understanding membrane dynamics and transport mechanisms .

Pharmacokinetics

Dodecyl 2-(dimethylamino)propanoate hydrochloride: may influence the pharmacokinetic properties of drugs. Its ability to enhance absorption and distribution within the body can be crucial for the development of new drug formulations .

Safety and Toxicology

Lastly, the safety profile and toxicological effects of Dodecyl 2-(dimethylamino)propanoate hydrochloride are important for its application in any field. Research into its biocompatibility and toxicity can provide valuable information for its safe use in products intended for human use .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . The hazard statements include H302, H315, H319, and H335 .

Wirkmechanismus

Target of Action

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a complex organic compound

Mode of Action

It is known to be an anionic surfactant , which means it can lower surface tension. This property allows it to interact with various biological structures, potentially influencing their function.

Action Environment

It’s known that it should be stored in a dry environment to avoid contact with oxidizing agents

Eigenschaften

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWTXFQEUNUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438017 | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

CAS RN |

259685-49-9 | |

| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)